
N-Benzyl-2-bromo-N-phenylpropionamide
Vue d'ensemble
Description
“N-Benzyl-2-bromo-N-phenylpropionamide” is a compound used in Ni-pybox catalyzed asymmetric Negishi couplings . It is also known as “2-Bromo-N-phenyl-N-(phenylmethyl)propanamide” or "N-Benzyl-2-bromo-propionanilide" .
Molecular Structure Analysis
The molecular formula of “N-Benzyl-2-bromo-N-phenylpropionamide” is C16H16BrNO . The InChI string isInChI=1S/C16H16BrNO/c1-13(17)16(19)18(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3 . The Canonical SMILES string is CC(C(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2)Br . Chemical Reactions Analysis
“N-Benzyl-2-bromo-N-phenylpropionamide” is used in Ni-pybox catalyzed asymmetric Negishi couplings . The exact chemical reactions involving this compound are not detailed in the available resources.Physical And Chemical Properties Analysis
“N-Benzyl-2-bromo-N-phenylpropionamide” has a molecular weight of 318.21 g/mol . It has a XLogP3-AA value of 4 , indicating its lipophilicity. It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . It has 4 rotatable bonds . Its exact mass and monoisotopic mass are 317.04153 g/mol . Its topological polar surface area is 20.3 Ų . It has 19 heavy atoms .Applications De Recherche Scientifique
- N-Benzyl-2-bromo-N-phenylpropionamide is employed in Ni-pybox catalyzed asymmetric Negishi couplings . These reactions play a crucial role in constructing chiral molecules with high enantioselectivity. The compound serves as a valuable building block for creating complex organic structures.
Asymmetric Synthesis and Catalysis
Orientations Futures
Mécanisme D'action
Target of Action
N-Benzyl-2-bromo-N-phenylpropionamide primarily targets the Ni-pybox catalyst . This catalyst plays a crucial role in facilitating asymmetric Negishi couplings .
Mode of Action
The compound interacts with the Ni-pybox catalyst to achieve the asymmetric cross-coupling of secondary alpha-bromo amides with organozinc reagents . This interaction results in changes in the configuration of the molecules involved, leading to the formation of new compounds.
Biochemical Pathways
The primary biochemical pathway affected by N-Benzyl-2-bromo-N-phenylpropionamide is the Negishi coupling pathway . This pathway involves the cross-coupling of organozinc compounds with organic halides or triflates using a nickel or palladium catalyst. The downstream effects of this pathway include the formation of complex organic compounds through a highly selective and efficient process.
Result of Action
The molecular effect of N-Benzyl-2-bromo-N-phenylpropionamide’s action is the facilitation of asymmetric Negishi couplings . This results in the formation of complex organic compounds with high enantiomeric excess . On a cellular level, the impact of these reactions would depend on the specific biological context in which they occur.
Action Environment
The action, efficacy, and stability of N-Benzyl-2-bromo-N-phenylpropionamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and the specific characteristics of the Ni-pybox catalyst . Understanding these factors can help optimize the conditions for the compound’s use in asymmetric Negishi couplings .
Propriétés
IUPAC Name |
N-benzyl-2-bromo-N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-13(17)16(19)18(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPMVGLFGUEUOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728704 | |
| Record name | N-Benzyl-2-bromo-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93010-41-4 | |
| Record name | N-Benzyl-2-bromo-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzyl-2-bromo-N-phenylpropionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




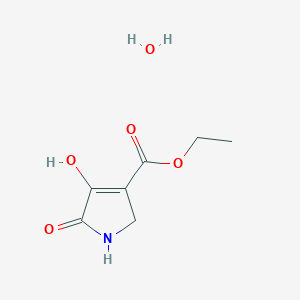

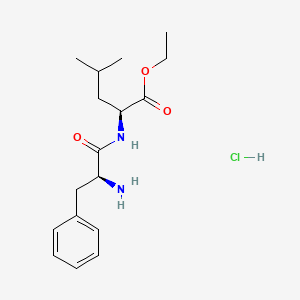

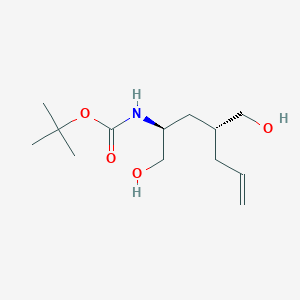
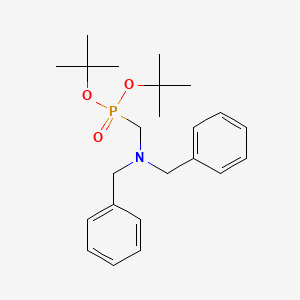
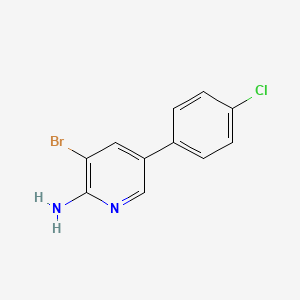
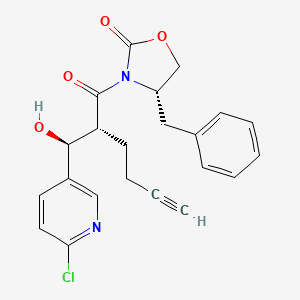
![1,3-Dimethyl-1H-thieno[2,3-c]pyrazole](/img/structure/B1508023.png)
![Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1508024.png)
![Tert-butyl 3-iodo-5-(1-methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1508036.png)
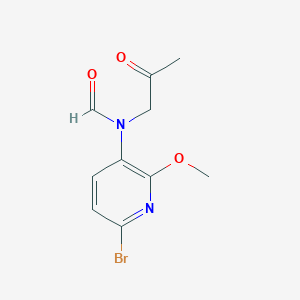
![2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine](/img/structure/B1508045.png)